molecular formula C16H23N3O4S2 B5109168 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide

1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide

Cat. No. B5109168
M. Wt: 385.5 g/mol
InChI Key: CTJLJCRAMOAKHZ-UHFFFAOYSA-N
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Description

1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide, also known as PTC-209, is a small molecule inhibitor that has been identified as a potential anti-cancer agent. It was first discovered by researchers at the Johns Hopkins University School of Medicine in 2010. Since then, PTC-209 has been the subject of numerous scientific studies, exploring its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide inhibits the activity of BMI-1 by binding to its DNA-binding domain, preventing it from binding to its target genes. This leads to a reduction in the expression of genes that are important for cancer stem cell self-renewal and survival.
Biochemical and Physiological Effects:
1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide has been shown to have a selective effect on cancer stem cells, without affecting normal stem cells. It has also been shown to have a low toxicity profile in animal studies, making it a promising candidate for further development as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide is its selective effect on cancer stem cells, which allows for targeted therapy. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.

Future Directions

Future research on 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide could focus on elucidating its mechanism of action, identifying biomarkers that can predict patient response to treatment, and developing combination therapies that enhance its anti-cancer activity. Other potential applications of 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide could include its use as a tool for studying cancer stem cells and its potential as a therapeutic agent for other diseases.

Synthesis Methods

1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide is synthesized using a multi-step process. The first step involves the preparation of 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid, which is then reacted with piperidine and N,N'-dicyclohexylcarbodiimide to form 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid. This acid is then converted to its corresponding amide, 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide, through a coupling reaction with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole.

Scientific Research Applications

1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide has been studied for its potential anti-cancer properties. In particular, it has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with cancer stem cells. 1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide has been shown to reduce the self-renewal and tumorigenicity of cancer stem cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-(4-piperidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S2/c17-15(20)12-4-8-18(9-5-12)16(21)14-10-13(11-24-14)25(22,23)19-6-2-1-3-7-19/h10-12H,1-9H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJLJCRAMOAKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxamide

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